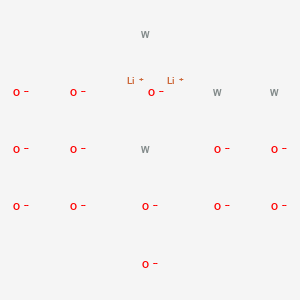

Lithium metatungstate

Description

Properties

CAS No. |

12411-56-2 |

|---|---|

Molecular Formula |

Li2O13W4-24 |

Molecular Weight |

957.3 g/mol |

IUPAC Name |

dilithium;oxygen(2-);tungsten |

InChI |

InChI=1S/2Li.13O.4W/q2*+1;13*-2;;;; |

InChI Key |

AJAIPQZHEKNFTK-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |

Canonical SMILES |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W] |

Synonyms |

lithium metatungstate tungstic acid, dilithium salt |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of High-Density Lithium Metatungstate: A Technical Guide for Laboratory Applications

Introduction

Lithium Metatungstate (LMT), represented by the formula Li₆(H₂W₁₂O₄₀), is an inorganic salt that forms aqueous solutions of exceptionally high density, reaching up to 3.5 g/cm³.[1][2] This property, combined with the solution's relatively low viscosity and transparency, makes it an invaluable tool in various laboratory settings, particularly for density gradient centrifugation in the separation of macromolecules like DNA, RNA, and proteins.[3][4] It also finds extensive use in mineralogy and materials science for heavy mineral separation.[2][3] Unlike hazardous organic heavy liquids, LMT is water-based, thermally stable, and considered a safer alternative for laboratory use.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis of high-density this compound solutions for laboratory use. It includes a detailed experimental protocol, quantitative data tables, and diagrams illustrating the synthesis workflow and underlying chemical transformations. The information is intended for researchers, scientists, and professionals in drug development who require high-purity, high-density media for their experimental work.

Core Synthesis Pathway

The primary and most established method for synthesizing this compound involves a two-step chemical conversion process. Initially, a lithium monotungstate solution is prepared. Subsequently, this solution undergoes a controlled ion exchange to form the more complex metatungstate polyanion, which is then concentrated to the desired density.

Caption: High-level overview of the this compound synthesis process.

Experimental Protocol

This protocol details the laboratory-scale synthesis of a high-density this compound solution.

Materials:

-

Tungsten Trioxide (WO₃)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Strong Acid Cation Exchange Resin (H⁺ form)

-

Deionized Water

Equipment:

-

Glass beakers or flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or hot plate with stirring capability

-

pH meter

-

Ion exchange column

-

Rotary evaporator or a heating setup for evaporation

-

Hydrometer or densitometer

Procedure:

Part 1: Preparation of Lithium Monotungstate Solution

-

Dissolution of Lithium Hydroxide: In a glass beaker, dissolve a calculated amount of lithium hydroxide monohydrate in deionized water with stirring.

-

Addition of Tungsten Trioxide: Slowly add tungsten trioxide powder to the lithium hydroxide solution while continuously stirring. The addition should be gradual to ensure complete reaction.

-

Endpoint Determination: The reaction is complete when the pH of the solution stabilizes at approximately 11.0. This indicates the formation of lithium monotungstate.[8]

Part 2: Ion Exchange Conversion to this compound

-

Resin Preparation: Prepare an ion exchange column with a strong acid cation exchange resin in the hydrogen (H⁺) form according to the manufacturer's instructions.

-

Ion Exchange Process: Pass the lithium monotungstate solution through the prepared ion exchange column. The goal is to exchange approximately 70% to 80% of the lithium ions (Li⁺) with hydrogen ions (H⁺).[1][8]

-

pH Monitoring: Continuously monitor the pH of the solution eluting from the column. The pH will initially drop to below 2.0 and then rise. The ion exchange process should be stopped once the pH of the collected solution stabilizes between 3.5 and 5.0, ideally between 4.0 and 4.5.[1] This pH range is crucial for the stability of the metatungstate ion.[3]

-

Collection: Collect the eluate, which is now a dilute solution of this compound.

Caption: Workflow for the ion exchange step in LMT synthesis.

Part 3: Concentration to High Density

-

Evaporation: Transfer the dilute this compound solution to a suitable flask or beaker. Concentrate the solution by evaporating the excess water. This can be done using a rotary evaporator for efficiency or by gentle heating on a hot plate with stirring.[9]

-

Temperature Control: If using a hot plate, do not allow the solution to boil vigorously or dry out completely, as temperatures above 100°C can damage the metatungstate.[9] However, some sources suggest that LMT has good thermal stability.[7][10]

-

Density Measurement: Periodically cool a small sample of the solution to room temperature and measure its density using a hydrometer or densitometer.

-

Final Density: Continue the evaporation process until the desired density is achieved. Densities of up to 3.5 g/cm³ are attainable.[1][2] For many applications, a working density of 2.85 to 2.95 g/cm³ is common.[6][7]

-

Storage: Store the final high-density this compound solution in a tightly sealed glass or plastic container at room temperature.[9]

Quantitative Data and Properties

The following tables summarize key quantitative parameters and properties of this compound solutions.

Table 1: Synthesis Parameters

| Parameter | Value | Reference |

| Li⁺ Ion Exchange Percentage | 70% - 80% | [1][8] |

| Final pH after Ion Exchange | 3.5 - 5.0 | [1] |

| Ideal pH after Ion Exchange | 4.0 - 4.5 | [1] |

| Initial pH of Li Monotungstate | ~11.0 | [8] |

Table 2: Physical Properties of this compound Solutions

| Property | Value | Reference |

| Maximum Achievable Density | ~3.5 g/cm³ | [1][2] |

| Common Working Density | 2.85 - 2.95 g/cm³ | [6][7] |

| Crystalline Formula | Li₆(H₂W₁₂O₄₀)·3H₂O | [1] |

| Formula in Solution | Li₆(H₂W₁₂O₄₀) | [1] |

| Appearance | White solid (crystalline form) | [5] |

| Solution Appearance | Clear, aqueous solution | [1] |

Table 3: Comparative Densities of Tungstate Solutions

| Tungstate Salt | Maximum Density | Reference |

| This compound | ~3.5 g/cm³ | [1][2] |

| Sodium Metatungstate | ~3.1 g/cm³ | [1][2] |

Safety and Handling

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.[10]

-

The synthesis should be performed in a well-ventilated area.

-

While this compound is considered a safer alternative to organic heavy liquids, it is still a chemical and should be handled with care.

-

Use only glass or plastic equipment, as the solution can be corrosive to some metals.[9]

Conclusion

The synthesis of high-density this compound solution is a straightforward process that can be readily accomplished in a laboratory setting. By following the detailed protocol of converting lithium monotungstate via ion exchange and subsequent concentration, researchers can produce a high-quality, high-density medium suitable for a wide range of applications, from biomolecule purification to mineral separation. The key to successful synthesis lies in the careful control of pH during the ion exchange step and methodical concentration to the desired density. The resulting LMT solution offers a safe, stable, and effective tool for advanced laboratory separations.

References

- 1. US5178848A - this compound - Google Patents [patents.google.com]

- 2. This compound | TREA [trea.com]

- 3. This compound | 12411-56-2 | Benchchem [benchchem.com]

- 4. [Density-gradient centrifugation in this compound and tris-(hydroxymethyl)aminomethane phosphotungstate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lithium tungstate - Wikipedia [en.wikipedia.org]

- 6. lstheavyliquid.com.au [lstheavyliquid.com.au]

- 7. lmtliquid.com [lmtliquid.com]

- 8. US5328035A - this compound - Google Patents [patents.google.com]

- 9. lmtliquid.com [lmtliquid.com]

- 10. lmtliquid.com [lmtliquid.com]

Chemical formula and structure of lithium metatungstate.

This guide provides a comprehensive overview of lithium metatungstate (LMT), a polyoxometalate with significant applications in scientific research and industrial processes. It covers its fundamental chemical properties, structure, synthesis, and key applications, with a focus on its use as a non-toxic heavy liquid medium.

Chemical Formula and Structure

This compound is an inorganic compound whose core is the metatungstate polyanion.[1] In aqueous solutions, its chemical formula is represented as Li₆(H₂W₁₂O₄₀) .[2] The crystalline form is a hydrate, with the formula Li₆(H₂W₁₂O₄₀)·3H₂O .[2]

The defining feature of this compound is the complex metatungstate anion, [H₂W₁₂O₄₀]⁶⁻ .[1][3][4] This anion possesses the well-known Keggin structure , a common and stable structural motif in polyoxometalate chemistry.[1] The Keggin structure consists of a central tetrahedron (e.g., PO₄³⁻, SiO₄⁴⁻, or in this case, 2H⁺ within the central cavity) surrounded by twelve edge-sharing and corner-sharing tungsten-oxygen octahedra (WO₆). This intricate, cage-like structure is responsible for the high solubility and density of its salts. The stability of the metatungstate ion is pH-dependent; it is stable in weakly acidic conditions but decomposes in alkaline solutions.[1]

Physicochemical Properties

This compound is valued for its unique combination of physical and chemical properties, which are summarized in the table below. A key advantage of LMT over traditional organic heavy liquids like bromoform or tetrabromoethane is its significantly lower toxicity, making it safer for laboratory use without the need for a fume hood.[3][5][6]

| Property | Value | References |

| CAS Number | 12411-56-2 | [1][7][8] |

| Molecular Formula (in solution) | Li₆(H₂W₁₂O₄₀) | [2] |

| Molecular Weight | 957.3 g/mol | [1][7] |

| Appearance | White solid (crystalline form); Colorless to pale yellow aqueous solution | [9][5] |

| Maximum Solution Density | ~3.5 g/cm³ | [1][2] |

| Solubility | Highly soluble in water | [1] |

| Thermal Stability | Solutions lack thermal stability above 80°C | [3] |

Synthesis of this compound

The synthesis of this compound solution is a multi-step process that begins with simple precursors and involves precise pH control through ion exchange.

The primary route involves three main stages:

-

Formation of Lithium Monotungstate: Tungsten trioxide (WO₃) is dissolved in an aqueous solution of lithium hydroxide (LiOH) to form lithium monotungstate (Li₂WO₄).[2]

-

Ion Exchange: The lithium monotungstate solution is then passed through a cation exchange resin. This step is critical as it exchanges a controlled amount of lithium ions (Li⁺) for hydrogen ions (H⁺).[2] This acidification induces the condensation of the simple monotungstate anions into the large, complex metatungstate polyanion, [H₂W₁₂O₄₀]⁶⁻.[1] Typically, between 70% and 80% of the lithium ions are exchanged to lower the pH to a range of 3.5 to 5.0.[2][10] The resulting solution is a dilute form of this compound.[2]

-

Concentration: The dilute LMT solution, which has a density of less than 1.1 g/cm³, is then concentrated to the desired density.[1][10] This is typically achieved by evaporating excess water, for which methods include controlled heating (not exceeding 100°C), applying a vacuum, or reverse osmosis.[1][10][11]

Caption: Synthesis workflow for this compound solution.

Applications in Research and Development

The primary application of this compound stems from its ability to form high-density aqueous solutions.[1] This property is exploited in density gradient centrifugation to separate materials based on their differing densities.[1][12]

-

Molecular Biology: LMT solutions are used for the density-gradient centrifugation of macromolecules such as DNA, RNA, and proteins.[1][13] In contrast to cesium chloride gradients, nucleic acids have a smaller buoyant density (around 1.1 g/cm³) than proteins in LMT, which can offer advantages in separating nucleoproteins.[13]

-

Geology and Mineralogy: In geological studies, LMT is widely used for heavy mineral separation.[1] For example, a solution with a density of 2.85 g/cm³ can be used to separate heavy minerals from lighter silicate gangue minerals for analysis.[1] It is also effective in the separation of high-value minerals like diamonds (density ~3.5 g/cm³) from associated minerals.[2]

-

Materials Science: LMT is applied in the recycling of advanced materials. A notable example is in the recycling of lithium-ion batteries, where LMT solutions can separate lighter anode materials like graphite from denser cathode materials.[1]

-

Electrocatalysis: As a type of polyoxometalate (POM), this compound has attracted interest as an electrocatalyst, particularly in energy storage systems like lithium-sulfur (Li-S) batteries.[1] The metal-oxide cluster structure offers tunable redox properties and a high density of active sites that can help mitigate challenges in Li-S battery chemistry.[1]

Experimental Protocol: Density Separation of Particles

This protocol provides a generalized procedure for separating a mixture of solid particles using a this compound solution in a laboratory setting.

A. Materials and Equipment:

-

This compound (LMT) solution

-

Deionized water

-

Separatory funnel (glass or plastic)[11]

-

Beakers and flasks (glass or plastic)

-

Buchner funnel and vacuum flask

-

Filter paper

-

Spatula and stirring rod (plastic or glass)

-

Drying oven

-

Analytical balance

-

Sample to be separated (pre-processed: deslimed and dried)[11]

B. Procedure:

-

Density Adjustment: Adjust the density of the LMT solution to the desired value for the separation. To decrease density, add deionized water. To increase density, carefully evaporate excess water by gently heating the solution on a stirred hot plate (do not exceed 100°C).[11]

-

Sample Introduction: Add the density-adjusted LMT solution to a clean separatory funnel. Carefully add the pre-weighed, dry sample to the funnel.[11]

-

Wetting and Separation: Stopper the funnel and shake or stir gently to ensure all particles are thoroughly wetted by the LMT solution.[11] Place the funnel in a stand and allow the particles to separate by gravity. The lighter fraction will float, and the denser fraction will sink. Separation time will vary depending on particle size and density differentials.[11]

-

Collection of 'Sink' Fraction: Once separation is complete, carefully open the stopcock to drain the 'sink' fraction along with a small amount of LMT into a clean beaker.[11]

-

Collection of 'Float' Fraction: Drain the remaining LMT solution into a separate container for recycling. Then, wash down and collect the 'float' fraction into another clean beaker.

-

Rinsing and Drying: Separately filter both the 'sink' and 'float' fractions using a Buchner funnel under vacuum. Rinse each fraction thoroughly with deionized water to remove all LMT solution (2-3 rinses are typically sufficient).[11]

-

Analysis: Dry the rinsed fractions in an oven at a suitable temperature. Once completely dry, weigh each fraction to determine the weight percentage of the light and heavy components in the original sample.[11]

C. LMT Solution Recycling:

-

Collect all used LMT solution and rinses.[11]

-

Filter the solution to remove any fine particulate matter.

-

Place the dilute LMT solution in a large glass beaker on a magnetically stirred hot plate.[11]

-

Heat the solution (e.g., up to 200°C hot plate temperature, ensuring the solution itself does not dry out above 100°C) while stirring to evaporate the excess water until the desired density is reached.[11]

-

Allow the solution to cool completely before storage in a tightly sealed container.[11]

References

- 1. This compound | 12411-56-2 | Benchchem [benchchem.com]

- 2. US5178848A - this compound - Google Patents [patents.google.com]

- 3. lstheavyliquid.com.au [lstheavyliquid.com.au]

- 4. chem.com.au [chem.com.au]

- 5. Lithium tungstate - Wikipedia [en.wikipedia.org]

- 6. lmtliquid.com [lmtliquid.com]

- 7. bangchemicals.com [bangchemicals.com]

- 8. This compound | 12411-56-2 [chemicalbook.com]

- 9. LST Heavy Liquids [heavyliquids.com]

- 10. US5328035A - this compound - Google Patents [patents.google.com]

- 11. lmtliquid.com [lmtliquid.com]

- 12. beckman.com [beckman.com]

- 13. [Density-gradient centrifugation in this compound and tris-(hydroxymethyl)aminomethane phosphotungstate] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to Lithium Metatungstate Solutions: Density and Viscosity Profiles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lithium metatungstate (LMT), with the chemical formula Li₆(H₂W₁₂O₄₀), is a high-density inorganic salt extensively utilized in the preparation of aqueous solutions for density gradient centrifugation and heavy media separation.[1][2] Its high solubility in water allows for the creation of true solutions with a broad range of densities, making it a valuable tool in mineralogy, materials science, and increasingly in biomedical research for the separation of macromolecules and organelles.[2][3] This guide provides a comprehensive overview of the physical properties of aqueous this compound solutions, focusing on the relationship between concentration, density, and viscosity. Detailed experimental protocols for the preparation of LMT solutions and the measurement of their physical properties are also presented, alongside workflows for its application in density-based separations.

Physicochemical Properties of this compound Solutions

Aqueous solutions of this compound are clear to pale yellow and are characterized by their high density, which can be finely tuned by adjusting the concentration of the salt.[2] The maximum achievable density for an aqueous solution of this compound is approximately 3.5 g/mL.[1][2][4] At room temperature (20°C), solutions with densities up to 3.0 g/mL are readily achievable and stable.[5]

Density of this compound Solutions

Table 1: Density of Aqueous this compound Solutions at Various Concentrations

| Concentration (% w/v) | Density (g/mL) | Temperature (°C) |

| Dilute | < 1.1 | Ambient |

| Moderate | 1.47 | 23 |

| High | > 2.8 | 20-23 |

| Saturated (approx.) | ~ 3.0 | 20 |

| Maximum Achievable | ~ 3.5 | Ambient |

Note: The data in this table is compiled from various sources. The relationship between concentration and density is approximately linear but should be empirically verified for high-precision applications.

Viscosity of this compound Solutions

The viscosity of this compound solutions is a critical parameter, especially in centrifugation applications where it can affect the sedimentation rate of particles. The viscosity increases with concentration and density. At lower densities, the viscosity is comparable to that of other heavy liquid media; however, at densities above 2.8 g/mL, the viscosity increases significantly.[7]

Table 2: Viscosity of Aqueous this compound Solutions at Different Densities

| Density (g/mL) | Kinematic Viscosity (cSt) | Dynamic Viscosity (cP) | Temperature (°C) | Notes |

| 1.47 | 1.10 | ~1.62 | 23 | Low viscosity, suitable for most applications. |

| > 2.8 | Not specified | > 25 | Ambient | High viscosity, may impact separation efficiency.[7] |

Note: Dynamic viscosity can be estimated by multiplying kinematic viscosity by the density of the solution. The viscosity of LMT solutions is noted to be similar to that of sodium polytungstate (SPT) but higher than LST heavy liquid at high densities.[5]

Experimental Protocols

Preparation of this compound Solutions of a Desired Density

This protocol describes the preparation of a this compound solution of a specific target density from a concentrated stock solution.

Materials:

-

Concentrated this compound solution (e.g., 2.95 g/mL)

-

Deionized water

-

Graduated cylinders

-

Beakers

-

Hydrometer or digital densitometer

-

Magnetic stirrer and stir bar

-

Hot plate (for increasing density)

Procedure for Dilution (Decreasing Density):

-

Measure a known volume of the concentrated LMT stock solution.

-

Slowly add a calculated volume of deionized water while stirring continuously.

-

Allow the solution to equilibrate to a constant temperature.

-

Measure the density using a calibrated hydrometer or digital densitometer.

-

Adjust the density by adding small aliquots of deionized water until the target density is reached.

Procedure for Concentration (Increasing Density):

-

Place the LMT solution in a beaker on a hot plate with a magnetic stirrer.

-

Gently heat the solution while stirring to evaporate the water. Do not boil, as this can cause splattering and potential degradation of the compound.

-

Periodically cool a small sample of the solution to room temperature and measure its density.

-

Continue the evaporation process until the target density is achieved.

-

Allow the solution to cool to room temperature before use.

Protocol for Density Measurement using a Hydrometer

Materials:

-

Calibrated hydrometer

-

Graduated cylinder of appropriate size

-

This compound solution

-

Thermometer

Procedure:

-

Pour the this compound solution into a clean, dry graduated cylinder, ensuring it is large enough to allow the hydrometer to float freely.

-

Gently immerse the hydrometer into the solution until it floats.

-

Give the hydrometer a slight spin to ensure it is not touching the sides of the cylinder.

-

Once the hydrometer has settled, read the density value at the point where the surface of the liquid meets the hydrometer scale.

-

Record the temperature of the solution, as density is temperature-dependent.

Protocol for Mineral Separation using this compound

This protocol outlines a general procedure for separating minerals based on their density using a this compound solution.[6][8]

Materials:

-

This compound solution of a predetermined density

-

Separatory funnel

-

Ring stand and clamp

-

Crushed and sieved mineral sample

-

Beakers

-

Filter paper and funnel

-

Wash bottle with deionized water

Procedure:

-

Set up the separatory funnel in the ring stand.

-

Fill the separatory funnel approximately halfway with the LMT solution.

-

Add the mineral sample to the separatory funnel.

-

Stir the mixture gently to ensure all particles are wetted by the solution.

-

Allow the mixture to stand undisturbed. Minerals with a density greater than the LMT solution will sink to the bottom, while those with a lower density will float on the surface.

-

Carefully drain the sunken ("heavy") fraction through the stopcock into a beaker.

-

Collect the floating ("light") fraction by pouring it out from the top of the separatory funnel into a separate beaker.

-

Thoroughly wash both fractions with deionized water to recover the LMT solution for recycling.

-

Dry the separated mineral fractions for further analysis.

Visualized Workflows

The following diagrams illustrate key experimental workflows involving this compound solutions.

Caption: Workflow for preparing LMT solutions.

Caption: Workflow for mineral separation.

Conclusion

This compound solutions are a versatile and effective medium for density-based separations. Understanding the relationship between density and viscosity is crucial for optimizing experimental outcomes. While a complete dataset correlating concentration to these properties is not widely published, the information and protocols provided in this guide offer a solid foundation for researchers to prepare and utilize LMT solutions effectively in their work. For high-precision applications, it is recommended that users empirically determine the density and viscosity of their prepared solutions.

References

- 1. US5178848A - this compound - Google Patents [patents.google.com]

- 2. This compound | 12411-56-2 | Benchchem [benchchem.com]

- 3. [Density-gradient centrifugation in this compound and tris-(hydroxymethyl)aminomethane phosphotungstate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5328035A - this compound - Google Patents [patents.google.com]

- 5. lmtliquid.com [lmtliquid.com]

- 6. lmtliquid.com [lmtliquid.com]

- 7. LST Heavy Liquids [heavyliquids.com]

- 8. inquisitiverockhopper.wordpress.com [inquisitiverockhopper.wordpress.com]

A Technical Guide to Heavy Liquid Separation Principles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of heavy liquid separation (HLS) and its analogous application in the pharmaceutical and biotechnology sectors: density gradient centrifugation. This powerful technique is instrumental in the purification and characterization of drug delivery systems, viral vectors, and other biological nanoparticles. By leveraging subtle differences in buoyant density, researchers can effectively separate particles of interest, such as drug-loaded nanocarriers from their empty counterparts, thereby ensuring product purity, efficacy, and safety.

Core Principles of Density-Based Separation

Heavy liquid separation is a process that segregates materials based on their density.[1] When a mixture of particles is suspended in a liquid medium of a specific density, particles with a density lower than the medium will float, while those with a higher density will sink.[1][2] This fundamental principle of buoyancy is the cornerstone of this separation technique.

In the context of drug development and life sciences, this principle is most often applied through a technique called density gradient centrifugation . Instead of a single heavy liquid, a gradient of densities is created within a centrifuge tube, typically using solutions like sucrose, glycerol, or iodixanol.[3] When a sample is layered on top of this gradient and subjected to high centrifugal forces, its components migrate through the gradient until they reach a point where their own buoyant density matches the density of the surrounding medium.[4] This point is known as the isopycnic point, and it allows for the separation of particles with very small density differences.[4]

There are two primary modes of density gradient centrifugation:

-

Rate-Zonal Centrifugation: Particles are separated based on their size and shape, which influences their sedimentation rate through the density gradient. The run is stopped before particles reach their isopycnic point.

-

Isopycnic Centrifugation: Particles are separated based purely on their buoyant density. The centrifugation run is long enough for the particles to band at their respective isopycnic points. This is the most relevant method for separating drug-loaded from empty carriers, as drug encapsulation can alter the particle's density.

Applications in Drug Development

Density-based separation is a critical tool in the development and quality control of various drug products, particularly in the realm of nanomedicine and gene therapy.

-

Separation of Drug-Loaded and Empty Nanocarriers: A significant challenge in the manufacturing of drug delivery systems like liposomes, polymeric nanoparticles, and solid lipid nanoparticles is the presence of empty, non-drug-containing particles. These empty carriers can affect the therapeutic dose and may have different toxicological profiles. As the encapsulation of a drug often increases the density of the nanocarrier, isopycnic centrifugation can effectively separate the denser, drug-loaded particles from the lighter, empty ones.[5]

-

Purification of Viral Vectors: In gene therapy, viral vectors such as Adeno-Associated Virus (AAV) and lentiviruses are used to deliver genetic material into cells. A critical step in their production is the separation of fully packaged, functional viral particles from empty capsids or partially filled particles.[6][7] These different species have distinct buoyant densities and can be separated using density gradients of cesium chloride (CsCl) or iodixanol.[6][8]

-

Isolation of Extracellular Vesicles (EVs) and Exosomes: Exosomes are being explored as natural drug delivery vehicles. Density gradient centrifugation is a gold-standard method for isolating and purifying exosomes from cell culture media or biological fluids, separating them from other vesicles and protein contaminants based on their characteristic density range (typically 1.13–1.19 g/mL).[9][10]

Quantitative Data for Separation Media and Biological Nanoparticles

The success of a density-based separation protocol relies on the careful selection of the gradient medium and an understanding of the density of the particles of interest. The following tables summarize key quantitative data.

Table 1: Properties of Common Heavy Liquids and Density Gradient Media

| Medium | Chemical Composition | Maximum Density (g/mL) | Viscosity at Operating Density | Key Features & Considerations |

| Lithium Metatungstate (LMT) | Li6[H2W12O40] | ~3.1 | High (>25 cP at 2.8 g/mL) | Non-toxic alternative to organic heavy liquids; high viscosity can slow separation.[2][11] |

| Lithium Heteropolytungstate (LST) | Lithium/Sodium alpha-tungstosilicate | 2.9 - 3.6 | Low (~10 cP at 2.85 g/mL) | Low viscosity, high thermal stability, and low toxicity; allows for faster separations than LMT and SPT.[1][11][12][13] |

| Sodium Polytungstate (SPT) | Na6[H2W12O40] | ~3.1 | High (>28 cP at 2.8 g/mL) | Non-toxic; high viscosity at higher densities is a significant drawback.[13] |

| Sucrose | C12H22O11 | ~1.33 (66% w/v) | Varies with concentration | Widely used, non-toxic, and inexpensive; high concentrations can be viscous and hyperosmotic.[3] |

| Glycerol | C3H8O3 | ~1.26 | Varies with concentration | Non-toxic and iso-osmotic at certain concentrations; useful for separating cells and organelles.[3] |

| Iodixanol (e.g., OptiPrep™) | C35H44I6N6O15 | ~1.32 | Varies with concentration | Forms iso-osmotic gradients, non-toxic to cells, and allows for rapid, high-resolution separations.[8][14][15] |

| Cesium Chloride (CsCl) | CsCl | ~1.9 | Low | Forms self-generating gradients; traditionally used for AAV and nucleic acid purification, but can be harsh on biological structures.[6] |

Table 2: Buoyant Densities of Common Drug Delivery Systems and Biological Nanoparticles

| Particle Type | Typical Buoyant Density (g/mL) | Gradient Medium Commonly Used |

| Exosomes | 1.13 - 1.19 | Sucrose, Iodixanol[9][10] |

| Adeno-Associated Virus (AAV) - Full | 1.39 - 1.42 (in CsCl) | Cesium Chloride, Iodixanol[6] |

| Adeno-Associated Virus (AAV) - Empty | < 1.39 (in CsCl) | Cesium Chloride, Iodixanol[6] |

| Lentiviral Vectors | ~1.16 (in Sucrose) | Sucrose, Iodixanol[7] |

| Liposomes | Variable, often close to 1.0 | Sucrose, Glycerol[16] |

| Polymeric Nanoparticles (e.g., PLGA) | Variable (e.g., >1.0) | Sucrose, Iodixanol[12][17] |

| Solid Lipid Nanoparticles (SLNs) | Variable (typically <1.0) | Sucrose, Glycerol |

Experimental Protocols

The following sections provide detailed methodologies for key density-based separation experiments relevant to drug development.

General Protocol for Nanoparticle Separation via Sucrose Density Gradient Centrifugation

This protocol is a general framework for separating nanoparticles based on density and can be adapted for various types of nanocarriers.

Materials:

-

Nanoparticle suspension

-

Sucrose solutions of varying concentrations (e.g., 10%, 20%, 30%, 40% w/v) in an appropriate buffer[3][18]

-

Ultracentrifuge and compatible centrifuge tubes (e.g., swinging-bucket rotor)

-

Pipettes and tips

-

Tube sealing device

Procedure:

-

Prepare Sucrose Gradients:

-

Carefully layer the sucrose solutions into an ultracentrifuge tube, starting with the highest concentration at the bottom and ending with the lowest concentration at the top. For a discontinuous (step) gradient, pipette equal volumes of each solution on top of one another.[19] For a continuous gradient, use a gradient maker.

-

-

Sample Loading:

-

Gently overlay the nanoparticle suspension on top of the prepared sucrose gradient.

-

-

Centrifugation:

-

Place the tubes in the ultracentrifuge rotor, ensuring they are properly balanced.

-

Centrifuge at high speed (e.g., 100,000 x g or higher) for a sufficient duration (e.g., 2-16 hours) at a controlled temperature (e.g., 4°C). The optimal speed and time will depend on the particle size and density, as well as the viscosity of the gradient.

-

-

Fraction Collection:

-

After centrifugation, carefully remove the tubes from the rotor.

-

Visually identify the separated bands of nanoparticles.

-

Collect the fractions by carefully pipetting from the top of the gradient or by using a tube piercer to collect from the bottom.

-

-

Analysis:

-

Analyze the collected fractions for particle size, concentration, drug content, and other relevant parameters to determine the separation efficiency.

-

Protocol for Isolation of Exosomes using Iodixanol (OptiPrep™) Gradient

This protocol is adapted for the high-purity isolation of exosomes, which can be used as drug delivery vehicles.

Materials:

-

Cell culture supernatant or biological fluid

-

OptiPrep™ (60% w/v Iodixanol)

-

Sucrose solution (0.25 M) with buffer (e.g., Tris-HCl, EDTA)

-

Ultracentrifuge and swinging-bucket rotor

-

Ultracentrifuge tubes

Procedure:

-

Initial Sample Preparation:

-

Centrifuge the initial sample at low speeds (e.g., 300 x g for 10 minutes, then 2,000 x g for 10 minutes) to remove cells and debris.[20]

-

Perform a higher speed centrifugation (e.g., 10,000 x g for 30 minutes) to remove larger vesicles.

-

Pellet the crude exosome fraction by ultracentrifugation (e.g., 100,000 x g for 90 minutes). Resuspend the pellet in a suitable buffer (e.g., PBS).

-

-

Prepare Iodixanol Gradient:

-

Prepare 40%, 20%, 10%, and 5% (w/v) solutions of iodixanol by diluting the 60% OptiPrep™ stock with the 0.25 M sucrose buffer.[15]

-

Create a discontinuous gradient by carefully layering these solutions in an ultracentrifuge tube, from highest to lowest concentration.

-

-

Sample Loading and Centrifugation:

-

Layer the resuspended crude exosome sample onto the top of the iodixanol gradient.

-

Centrifuge at a high g-force (e.g., 100,000 x g) for an extended period (e.g., 16-18 hours) at 4°C.[7]

-

-

Fraction Collection and Analysis:

-

Exosomes will typically band at a density of 1.13-1.19 g/mL.[9]

-

Carefully collect the fractions and wash with a large volume of buffer, followed by a final pelleting step to remove the iodixanol.

-

Characterize the isolated exosomes for size, concentration, and protein markers (e.g., CD63, CD81).

-

References

- 1. lstheavyliquid.com.au [lstheavyliquid.com.au]

- 2. lmtliquid.com [lmtliquid.com]

- 3. protocol - Creative Proteomics [creative-proteomics.com]

- 4. Sucrose density gradient centrifugation for efficient separation of engineered nanoparticles from a model organism, Caenorhabditis elegans | NIST [nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recombinant Adeno-Associated Viral Vector Production and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iodixanol Gradient Centrifugation - Creative Biolabs [creative-biolabs.com]

- 9. Separation of Nanoparticles in a Density Gradient: FeCo@C and Gold Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Size-Dependency of the Surface Ligand Density of Liposomes Prepared by Post-insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistryfeedsolutions.wordpress.com [chemistryfeedsolutions.wordpress.com]

- 12. chem.com.au [chem.com.au]

- 13. US5632382A - Heavy liquid for material separations - Google Patents [patents.google.com]

- 14. Lipoprotein separation in a novel iodixanol density gradient, for composition, density, and phenotype analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eppendorf.com [eppendorf.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detailed analysis of size-separation of silver nanoparticles by density gradient centrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. "Lentiviral Vector Production at High Cell Density by Transient Transfe" by Jacob G. Accordino [digitalcommons.usu.edu]

Lithium Metatungstate: A Non-Toxic Pathway to High-Density Separations

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern research and development, the pursuit of safer, more efficient laboratory practices is paramount. For decades, bromoform has been a staple in density-based separation protocols, prized for its high density. However, its significant toxicity and environmental hazards have necessitated the search for viable alternatives. This technical guide provides an in-depth analysis of lithium metatungstate (LMT) as a non-toxic, highly effective substitute for bromoform in density gradient centrifugation and other separation techniques. We present a comprehensive comparison of the physicochemical and toxicological properties of both compounds, detailed experimental protocols for their use, and a discussion of the toxicological pathways of bromoform, underscoring the clear safety advantages of LMT.

Introduction: The Need for a Safer Alternative

Density gradient centrifugation is a cornerstone technique in numerous scientific disciplines, from mineralogy to cell biology. The efficacy of this method hinges on the use of a high-density medium to create a gradient through which components of a sample can be separated based on their respective densities. Bromoform (CHBr₃), with a density of approximately 2.89 g/mL, has historically been a popular choice for this purpose.

However, the utility of bromoform is overshadowed by its significant health and environmental risks. It is classified as a probable human carcinogen and is known to be toxic to the liver and kidneys.[1][2] Exposure can occur through inhalation, ingestion, and skin absorption, necessitating stringent handling protocols and the use of fume hoods.[3] These safety concerns, coupled with increasing regulatory scrutiny, have driven the scientific community to seek safer alternatives that do not compromise on performance.

This compound (LMT), an inorganic salt, has emerged as a leading candidate.[4][5] Dissolved in water, LMT can form solutions with densities up to 3.0 g/mL, making it a suitable replacement for bromoform in a wide range of applications.[6] Crucially, LMT exhibits low toxicity, is not volatile, and does not pose the same carcinogenic risks as bromoform.[4][5][7] This guide will elucidate the technical merits of LMT, providing the necessary data and protocols to facilitate its adoption in the modern laboratory.

Comparative Data: this compound vs. Bromoform

A direct comparison of the quantitative data underscores the advantages of this compound over bromoform, not only in terms of safety but also in key physical properties relevant to density separation.

Table 1: Physicochemical Properties

| Property | This compound (LMT) Solution | Bromoform |

| Maximum Density | ~3.0 g/mL[6] | ~2.89 g/mL |

| Form | Aqueous solution[6] | Liquid |

| Color | Colorless to pale yellow | Colorless to yellow |

| Viscosity at High Density | Higher than bromoform, but generally not an issue for most separations[4][6] | Lower |

| Thermal Stability | Stable, can be recovered by boiling water[4][6] | Decomposes with heat |

| Vapor Pressure | Negligible | 5.9 mm Hg at 25°C[8] |

Table 2: Toxicological Data

| Parameter | This compound (LMT) | Bromoform |

| Oral LD50 (rat) | ~1000 mg/kg (for similar tungsten salts)[9] | 933 mg/kg[10][11] |

| Carcinogenicity | Not classified as a carcinogen[9] | Probable human carcinogen (Group B2)[1] |

| Primary Target Organs | Gastrointestinal tract and central nervous system at high doses[9] | Liver, kidneys, central nervous system[1][2][12] |

| Primary Routes of Exposure | Ingestion[9] | Inhalation, ingestion, skin absorption[3] |

| Handling Precautions | Standard laboratory practices (gloves, safety glasses)[6] | Fume hood, specialized gloves, stringent containment[8] |

Toxicological Profile and Signaling Pathways

The most compelling reason to replace bromoform with this compound is the significant difference in their toxicological profiles.

Bromoform: A Profile of Toxicity

Bromoform is a well-documented toxin with multiple adverse health effects. Acute exposure can lead to central nervous system depression, while chronic exposure is associated with damage to the liver and kidneys.[1][12] The International Agency for Research on Cancer (IARC) has classified bromoform as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans"), while the U.S. Environmental Protection Agency (EPA) classifies it as a Group B2 probable human carcinogen.[1]

The carcinogenic potential of bromoform is believed to be linked to its metabolism. One proposed pathway involves the glutathione S-transferase theta 1 (GSTT1) enzyme.[1] This pathway, which is more likely to be relevant at higher doses, can lead to the formation of reactive metabolites that can damage DNA and other cellular macromolecules, initiating the process of carcinogenesis.

Figure 1: Proposed toxicological pathway of bromoform.

This compound: A Safer Profile

In stark contrast, this compound exhibits a much more favorable safety profile. As an inorganic, non-volatile salt solution, the risk of inhalation exposure is negligible.[7] Toxicological studies on similar tungsten salts indicate a significantly lower acute toxicity compared to bromoform.[9] LMT is not considered a carcinogen, and its cellular effects are minimal under normal handling conditions.[9] The primary health concerns are related to irritation upon direct contact and potential effects on the gastrointestinal tract and central nervous system if ingested in large quantities.[9]

Figure 2: Safety profile of this compound.

Experimental Protocols

The following protocols provide a framework for performing density-based separations using both this compound and bromoform.

Density Separation Using this compound

This protocol is adapted for the separation of minerals but can be modified for other sample types.

Materials:

-

This compound (LMT) solution

-

Deionized water

-

Separatory funnel

-

Beakers

-

Filter paper and funnel (a Büchner funnel with vacuum is recommended)

-

Stirring rod

-

Drying oven

Procedure:

-

Sample Preparation: Ensure the sample is dry and, if necessary, crushed and sieved to the desired particle size.

-

Density Adjustment: Adjust the density of the LMT solution by adding deionized water to lower the density or by evaporating water (heating on a hot plate below 100°C) to increase the density.

-

Separation:

-

Add the density-adjusted LMT solution to a separatory funnel.

-

Introduce the sample into the funnel and stir to ensure all particles are wetted.

-

Allow the sample to separate. Lighter particles will float, and denser particles will sink. The time required for separation will vary depending on particle size and the viscosity of the LMT solution.

-

-

Fraction Collection:

-

Carefully drain the "sink" fraction from the bottom of the separatory funnel into a filter-lined funnel.

-

Wash the collected "sink" fraction with deionized water to remove any residual LMT.

-

Drain the remaining LMT solution and the "float" fraction through a separate filter-lined funnel.

-

Wash the "float" fraction with deionized water.

-

-

Drying: Dry both the "sink" and "float" fractions in a drying oven.

-

LMT Recovery: The diluted LMT solution collected from the washing steps can be reconcentrated by evaporating the excess water.

Figure 3: Experimental workflow for density separation with LMT.

Density Separation Using Bromoform (for comparative purposes)

WARNING: This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.

Materials:

-

Bromoform

-

Acetone (for cleaning)

-

Separatory funnel

-

Beakers

-

Filter paper and funnel

-

Stirring rod

-

Drying oven

Procedure:

-

Sample Preparation: As with the LMT protocol, ensure the sample is dry and appropriately sized.

-

Separation:

-

In a fume hood, add bromoform to a separatory funnel.

-

Add the sample and stir.

-

Allow the fractions to separate.

-

-

Fraction Collection:

-

Drain the "sink" fraction into a filter-lined funnel.

-

Wash the collected fraction with acetone to remove residual bromoform. Note: This generates hazardous waste that must be disposed of according to institutional guidelines.

-

Drain the remaining bromoform and the "float" fraction into a separate filter-lined funnel.

-

Wash the "float" fraction with acetone.

-

-

Drying: Allow the acetone to evaporate completely in the fume hood before transferring the fractions to a drying oven.

-

Bromoform Recovery: Bromoform can be recovered from the acetone washings through distillation, a process that requires specialized equipment and safety precautions.

Conclusion

The evidence presented in this technical guide strongly supports the adoption of this compound as a non-toxic and effective alternative to bromoform for high-density separation applications. LMT offers comparable, and in some cases superior, physical properties for creating density gradients while posing significantly lower health and environmental risks. The elimination of carcinogenic and organ-toxic hazards associated with bromoform simplifies handling procedures, reduces the need for specialized engineering controls like fume hoods for this specific hazard, and minimizes the generation of hazardous waste. For research, scientific, and drug development professionals committed to safety, efficiency, and environmental responsibility, the transition to this compound represents a clear and logical step forward.

References

- 1. Toxicology of bromoform, a natural constituent of the seaweed Asparagopsis spp. used to inhibit methanogenesis in cattle, suggests negligible risks to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromoform - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. lmtliquid.com [lmtliquid.com]

- 4. US5178848A - this compound - Google Patents [patents.google.com]

- 5. 森 隆 (Takashi MORI) - LISPRO, an ionic cocrystal of lithium, mitigates Alzheimer-like pathological changes in the mice. - 講演・口頭発表等 - researchmap [researchmap.jp]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. geoliquids.com [geoliquids.com]

- 8. Reimagining safe lithium applications in the living environment and its impacts on human, animal, and plant system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foodlegal.com.au [foodlegal.com.au]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Lithium Metatungstate: A Comprehensive Technical Guide for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium metatungstate (LMT) is a non-toxic, water-soluble chemical compound that has become an invaluable tool in various scientific disciplines. Its high density and low viscosity at high concentrations make it an ideal medium for density-based separations. This technical guide provides a comprehensive overview of the history, development, and scientific applications of this compound. It details its physicochemical properties, provides experimental protocols for its use in mineralogy and molecular biology, and explores its emerging role in materials science. This guide is intended to be a valuable resource for researchers and professionals seeking to utilize this compound in their work.

History and Development

This compound was developed as a safe and effective alternative to the toxic organic heavy liquids traditionally used for density separations. Its introduction in the early 1990s, with a patent filed by BHP-Utah International Corp., marked a significant advancement in laboratory safety.[1] Prior to LMT, compounds like bromoform and tetrabromoethane were common, but their hazardous nature necessitated stringent safety protocols. LMT, being a water-based inorganic salt, offered a much safer and more environmentally friendly option.

The synthesis of this compound involves the controlled acidification of a lithium tungstate solution. This process leads to the formation of the large polyanionic metatungstate complex, which is responsible for the high density of LMT solutions. The commercial availability of LMT has since expanded its application from its initial use in the mining and minerals industry to broader scientific research, including molecular biology and materials science.

Physicochemical Properties

The utility of this compound in scientific research is primarily due to its unique physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, odorless aqueous solution | [2][3] |

| Molecular Formula | Li₆[H₂W₁₂O₄₀] | |

| Maximum Density | Approximately 3.5 g/mL | [4] |

| pH | Approximately 4.0-6.0 | [3] |

| Viscosity at 2.85 g/mL | ~12.5 cSt | [3] |

| Thermal Stability | Stable up to 80°C; can be heated to boiling for reconcentration | [5] |

| Solubility | Highly soluble in water | |

| Toxicity | Low toxicity; non-carcinogenic | |

| Chemical Stability | Stable in neutral and acidic conditions; decomposes in strong bases |

Applications in Scientific Research

Mineralogy and Geology

The primary and most established application of this compound is in the separation of minerals based on their density. Geologists and mineralogists use LMT to isolate specific minerals from crushed rock samples for analysis. The ability to precisely control the density of the LMT solution allows for the separation of a wide range of minerals.

This protocol outlines a general procedure for separating minerals using LMT.

Materials:

-

Dried and sieved mineral sample

-

This compound solution (e.g., 2.95 g/mL stock)

-

Deionized water

-

Separatory funnel

-

Beakers

-

Filter paper and funnel

-

Drying oven

-

Hydrometer or density meter

Procedure:

-

Sample Preparation: Ensure the mineral sample is clean, dry, and sieved to a uniform particle size.

-

Density Adjustment: Adjust the density of the LMT solution to the desired separation point by adding deionized water to lower the density or by evaporating water to increase it. Verify the density using a hydrometer or density meter.

-

Separation:

-

Pour the density-adjusted LMT solution into a separatory funnel.

-

Add the mineral sample to the funnel and stir gently to ensure all particles are wetted.

-

Allow the sample to settle. Minerals with a density lower than the LMT solution will float, while denser minerals will sink.

-

-

Fraction Collection:

-

Carefully drain the "sink" fraction from the bottom of the separatory funnel into a beaker.

-

Drain the remaining LMT and the "float" fraction into a separate beaker.

-

-

Washing and Drying:

-

Wash both the sink and float fractions thoroughly with deionized water to remove any residual LMT.

-

Dry the separated mineral fractions in an oven at a low temperature.

-

-

LMT Recycling:

-

Collect all the used LMT solution and wash water.

-

Filter the solution to remove any fine particulate matter.

-

Gently heat the solution to evaporate the excess water and reconcentrate the LMT to its original density.

-

Molecular Biology

This compound is also a valuable tool in molecular biology for the separation of macromolecules such as DNA, RNA, and proteins through density gradient centrifugation. The buoyant densities of these molecules in LMT solutions allow for their effective separation. For instance, in LMT, nucleic acids have a lower buoyant density (around 1.1 g/cm³) compared to proteins (around 2.0-2.3 g/cm³), which is the reverse of what is observed in cesium chloride gradients.[6] This property can be advantageous for certain applications, such as the separation of nucleoproteins.

This protocol provides a general framework for the separation of plasmid DNA from other cellular components using a this compound gradient.

Materials:

-

Bacterial cell lysate containing plasmid DNA

-

This compound stock solution (e.g., 2.5 g/mL)

-

Lysis buffer (e.g., Tris-EDTA buffer)

-

Ultracentrifuge tubes

-

Gradient maker or careful layering technique

-

Ultracentrifuge with a swinging bucket rotor

-

Syringe and needle or tube piercer for fraction collection

-

Ethanol for DNA precipitation

Procedure:

-

Gradient Preparation:

-

Prepare a series of LMT solutions of decreasing density by diluting the stock solution with lysis buffer. For example, create a discontinuous gradient with layers of 2.0 g/mL, 1.5 g/mL, and 1.0 g/mL LMT.

-

Carefully layer the LMT solutions into an ultracentrifuge tube, starting with the densest solution at the bottom. Alternatively, use a gradient maker to form a continuous gradient.

-

-

Sample Loading: Carefully layer the cell lysate containing the plasmid DNA on top of the prepared gradient.

-

Centrifugation:

-

Place the tubes in a swinging bucket rotor and load them into the ultracentrifuge.

-

Centrifuge at high speed (e.g., 100,000 x g) for several hours. The exact time and speed will depend on the specific rotor and the size of the molecules being separated and should be optimized empirically.

-

-

Fraction Collection:

-

Carefully remove the tubes from the centrifuge.

-

Puncture the bottom of the tube with a needle and collect fractions drop by drop. Alternatively, use a syringe to carefully aspirate fractions from the top of the gradient.

-

-

Analysis:

-

Analyze the collected fractions for the presence of plasmid DNA using methods such as UV spectrophotometry or gel electrophoresis.

-

Pool the fractions containing the purified plasmid DNA.

-

-

DNA Precipitation: Precipitate the DNA from the pooled fractions by adding ethanol and centrifuging to pellet the DNA. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.

Materials Science

A more recent and significant application of this compound is in the recycling of lithium-ion batteries. The growing demand for electric vehicles and portable electronics has led to a surge in the production of these batteries, making their recycling a critical environmental and economic concern. LMT provides a method for separating the valuable cathode and anode materials from shredded, end-of-life batteries.

The process leverages the density difference between the cathode material (typically denser metal oxides) and the anode material (usually lighter graphite).[7] A slurry of the shredded battery components is mixed with an LMT solution of an intermediate density. The lighter anode material floats, while the heavier cathode material sinks, allowing for their efficient separation and subsequent recovery. This method is an integral part of the hydrometallurgical recycling process for lithium-ion batteries.[8]

Safety and Handling

This compound is considered to have low toxicity and is not carcinogenic. However, as with any chemical, appropriate laboratory safety precautions should be followed. It is recommended to wear personal protective equipment, including gloves and safety glasses, when handling LMT solutions. While a fume hood is not typically required, adequate ventilation is advised. LMT is stable under normal conditions but can decompose at temperatures above 80°C if allowed to dry out completely.[5] It is also important to note that LMT solutions are mildly acidic and may react with certain minerals like carbonates and sulfides over prolonged contact.[3]

Conclusion

This compound has established itself as a versatile and indispensable tool in modern scientific research. Its development as a safe, non-toxic heavy liquid has revolutionized density-based separation techniques in mineralogy and geology. Furthermore, its application in molecular biology for the separation of macromolecules and its emerging role in the sustainable recycling of lithium-ion batteries highlight its broad utility. This technical guide has provided an in-depth overview of the history, properties, and applications of LMT, along with practical experimental protocols, to assist researchers in effectively utilizing this remarkable compound in their scientific endeavors.

References

- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 2. US5178848A - this compound - Google Patents [patents.google.com]

- 3. lmtliquid.com [lmtliquid.com]

- 4. US5328035A - this compound - Google Patents [patents.google.com]

- 5. chem.com.au [chem.com.au]

- 6. [Density-gradient centrifugation in this compound and tris-(hydroxymethyl)aminomethane phosphotungstate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. seprosystems.com [seprosystems.com]

- 8. pall.com [pall.com]

An In-depth Technical Guide to the Safety and Handling of Lithium Metatungstate

This guide provides a comprehensive overview of the safety data and handling precautions for lithium metatungstate (LMT), a high-density solution commonly utilized by researchers, scientists, and drug development professionals for density gradient centrifugation and mineral separation.[1][2] This document synthesizes critical information from safety data sheets and technical resources to ensure the safe and effective use of LMT in a laboratory setting.

Chemical and Physical Properties

This compound is an inorganic compound, specifically a polyoxometalate, with the foundational Keggin anion structure, [H₂W₁₂O₄₀]⁶⁻.[2][3] It is typically supplied as a high specific gravity, pale yellow, odorless supersaturated solution.[4][5]

Table 1: Physical and Chemical Properties of this compound Solution

| Property | Value |

| Chemical Formula | Li₆[H₂W₁₂O₄₀] |

| CAS Number | 127463-01-8 |

| Appearance | Pale yellow, high specific gravity supersaturated solution with no odor.[4][5] |

| pH | Approximately 4.0 - 6.[5][6] |

| Specific Gravity (H₂O = 1) | Approx. 3.7 (for the solution containing 79.2% LMT).[4] Can be adjusted between 1.01 and 3.0 at room temperature.[6] |

| Solubility in Water | Soluble.[4] |

| Boiling Point | Not Applicable.[4] |

| Melting Point | Not Applicable.[4] |

| Decomposition Temperature | Solutions begin to decompose at 80°C (175°F).[4][5] |

Hazard Identification and Toxicology

While generally considered to have low toxicity and to be non-flammable, this compound is not without hazards.[3][4] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system upon contact with dust or mists.[4]

Table 2: Hazard and Toxicity Data for this compound

| Hazard | Description |

| Acute Oral Toxicity | The oral lethal dose of similar tungsten salts is approximately 1000 mg/kg (oral, rats).[4] |

| Inhalation | High concentrations of vapors may induce headache, dizziness, drowsiness, and nausea. Prolonged exposure may cause irritation.[5] Dust or mist may irritate the respiratory system.[4] |

| Skin Contact | Prolonged exposure may cause skin irritation.[5] |

| Eye Contact | May cause slight irritation to eyes.[5] |

| Ingestion | Harmful if swallowed.[4] Ingestion may cause adverse effects.[5] |

| Chronic Exposure | May cause central nervous system disturbances.[4] |

| Carcinogenicity | Not listed as a carcinogen by NTP, IARC, or OSHA.[4] |

Table 3: Exposure Limits for this compound (as Tungsten)

| Regulatory Body | Exposure Limit |

| OSHA PEL | 1 mg/m³ |

| ACGIH TLV | 1 mg/m³ |

| OSHA PEL (STEL) | 3 mg/m³ |

Source:[4]

Experimental Protocols

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety in the laboratory.

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe mists or dust.[4] Wash hands thoroughly before eating, drinking, or smoking and after handling.[5] Use only in well-ventilated areas.[4]

-

Storage: Store in a cool, dry, well-ventilated space.[4] Keep containers closed when not in use.[5] Store away from incompatible materials.[4] Use only plastic or glass containers for storage and handling.[6]

The following diagram illustrates the recommended personal protective equipment when working with this compound.

References

Methodological & Application

Application Notes & Protocols: Mineral Separation Using Lithium Metatungstate (LMT)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation of minerals based on their density using an aqueous solution of lithium metatungstate (LMT). LMT is a non-toxic, reusable heavy liquid that serves as a safer alternative to traditional organic heavy liquids like bromoform.[1][2] Its high density, which can be adjusted up to 3.0 g/mL at room temperature, allows for the effective separation of a wide range of minerals.[3]

Principle of Separation

Mineral separation with LMT is based on the principle of density. When a mixture of minerals is introduced into an LMT solution of a specific density, minerals with a density lower than the LMT solution will float, while minerals with a higher density will sink.[1][4] By carefully controlling the density of the LMT solution, precise separations of different mineral fractions can be achieved.[4] This technique is widely used in geology, paleontology, and material science for isolating specific minerals for further analysis.[1]

Safety Precautions

While LMT is considered safer than organic heavy liquids, standard laboratory safety procedures should always be followed.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat to avoid eye and skin contact.[3][5][6]

-

Ventilation: Use in a well-ventilated area. General exhaust ventilation is typically sufficient, as a fume hood is not generally required under normal use conditions.[3][5]

-

Handling: Avoid ingesting the solution and breathing in mists.[5][6] Wash hands thoroughly after handling.[5]

-

Storage: Store LMT in a cool, dry place in a tightly sealed plastic or glass container to prevent evaporation and changes in density.[3][7]

-

Spills: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal, following local regulations.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to mineral separation procedures.

| Parameter | Value | Notes | Source(s) |

| Maximum Density | 3.0 g/mL (at 20°C) | Higher than LST (2.85 g/mL). | [3] |

| Working Density Range | 1.01 - 3.0 g/mL (at 20°C) | Density is adjusted by adding deionized water or by evaporation. | [3] |

| pH | ~4.0 | May react with some minerals like limestone and sulfides over extended periods. | [3] |

| Thermal Stability | Stable as a liquid. | Can be heated for recycling, but should not be completely dried out at temperatures above 100°C. | [3][7] |

| Viscosity at 23°C | 1.10 cSt at 1.47 g/mL | Viscosity increases with density. | [3] |

| 3.30 cSt at 2.42 g/mL | [3] | ||

| 12.5 cSt at 2.85 g/mL | [3] |

Experimental Protocols

This section details the step-by-step methodologies for sample preparation, LMT solution handling, the separation process, and post-separation procedures.

Materials and Equipment

-

Crushed and sieved mineral sample

-

This compound (LMT) solution

-

Deionized water

-

Separatory funnels or centrifuge tubes (50mL Falcon tubes are suitable)[8][9]

-

Ring stands and clamps (for separatory funnels)

-

Filter paper and funnels (a Büchner funnel with a vacuum pump is recommended for efficient rinsing)[7]

-

Squeeze bottle with deionized water

-

Stirring rod (glass or plastic)

-

Centrifuge (optional, but expedites separation)[9]

-

Drying oven or hot plate

-

Balance for weighing samples

Workflow Diagram

Step-by-Step Procedure

Step 1: Sample Preparation [7]

-

Crush and Sieve: If starting with whole rock, crush the sample to liberate individual mineral grains.[10][11]

-

Sieve: Sieve the crushed material to obtain the desired particle size fraction for separation.[7]

-

Wash and Deslime: Wash the sample with water to remove very fine particles like clay, which can interfere with the separation.[7]

-

Dry: Thoroughly dry the sample before introducing it to the LMT solution.[7][9] Moisture will dilute the LMT and alter its density.

Step 2: LMT Solution Preparation and Density Adjustment

-

Determine Required Density: The density of the LMT solution should be intermediate to the densities of the minerals you wish to separate. For example, to separate quartz (density ~2.65 g/cm³) from denser minerals, an LMT density of ~2.70 g/cm³ would be appropriate.[4]

-

Measure Density: Use a hydrometer or a density meter to accurately measure the current density of your LMT stock solution.

-

Adjust Density:

-

To decrease density: Add deionized water incrementally, mixing well and re-measuring the density until the target is reached.[7]

-

To increase density: Evaporate excess water by gently heating the solution on a hot plate with magnetic stirring.[7] Do not allow the solution to boil vigorously or dry out completely, as this can damage the LMT.[3][7]

-

Step 3: Separation Process

-

Method A: Separatory Funnel (Gravity Separation)

-

Set up a clean, dry separatory funnel in a ring stand.[8]

-

Close the stopcock and pour the density-adjusted LMT solution into the funnel until it is about two-thirds full.[8]

-

Carefully add a weighed amount of the dried mineral sample to the LMT in the funnel.[8]

-

Gently stir the mixture with a glass or plastic rod to ensure all mineral grains are wetted by the LMT solution.[4][7]

-

Allow the mixture to sit undisturbed. The separation time will vary from 15 minutes to several hours, depending on the particle size and the viscosity of the LMT solution.[4][8] The heavy minerals ("sinks") will settle at the bottom, while the light minerals ("floats") will remain at the top.[4]

-

-

Method B: Centrifuge

-

Add the density-adjusted LMT to a centrifuge tube.[9]

-

Add the prepared mineral sample to the tube.[9]

-

Stir gently to wet the sample. Avoid vigorous shaking, which can cause grains to adhere to the tube walls above the liquid level.[9]

-

Ensure tubes are balanced and then centrifuge to accelerate the separation of the sink and float fractions.[9]

-

Step 4: Collection of Mineral Fractions

-

Collect the 'Sinks' (Heavy Fraction):

-

Separatory Funnel: Place a beaker or a funnel with filter paper under the separatory funnel.[8] Carefully open the stopcock to drain the settled heavy minerals along with a minimal amount of LMT. Close the stopcock promptly once the heavy fraction has been collected.[4][8]

-

Centrifuge: Use a pipette to carefully remove the floating minerals and the bulk of the LMT, leaving the heavy fraction at the bottom of the tube. Alternatively, decant the supernatant.

-

-

Collect the 'Floats' (Light Fraction):

-

Separatory Funnel: Place a second clean beaker or filter funnel under the separatory funnel and drain the remaining liquid and the floating minerals.[8]

-

Centrifuge: The light fraction is the material that was pipetted off or decanted in the previous step.

-

Step 5: Washing and Drying

-

Rinse: Thoroughly rinse both the sink and float fractions with deionized water using a squeeze bottle to remove all residual LMT.[7][8] A Büchner funnel with a vacuum can make this process more efficient.[7] Usually, two to three rinses are sufficient.[7]

-

Collect Rinse Water: Collect all the rinse water, as it contains diluted LMT that can be recycled.[9]

-

Dry: Place the washed mineral fractions in labeled beakers or watch glasses and dry them in an oven at a low temperature (e.g., 60-80°C) or on a hot plate.

-

Weigh: Once completely dry, weigh the separated fractions.[7]

LMT Solution Recycling

LMT is reusable, which makes it cost-effective.[2]

-

Combine the used LMT solution and all the collected rinse water into a large glass beaker.[7][9]

-

Place the beaker on a hot plate with a magnetic stirrer.[7]

-

Gently heat the solution (up to 200°C is acceptable, but do not exceed 100°C if the solution is close to drying out) to evaporate the excess water.[7] Do not cover the container during evaporation.[7]

-

Periodically check the density of the solution as it becomes more concentrated.

-

Once the desired density is reached, turn off the heat, allow it to cool, and store it in a sealed container for future use.[7]

References

- 1. lmtliquid.com [lmtliquid.com]

- 2. researchgate.net [researchgate.net]

- 3. lmtliquid.com [lmtliquid.com]

- 4. inquisitiverockhopper.wordpress.com [inquisitiverockhopper.wordpress.com]

- 5. geoliquids.com [geoliquids.com]

- 6. nebula.wsimg.com [nebula.wsimg.com]

- 7. lmtliquid.com [lmtliquid.com]

- 8. Heavy Liquid Separation [physics.purdue.edu]

- 9. igc.usp.br [igc.usp.br]

- 10. Step-by-Step Guide on How to Conduct Lithium Ore Beneficiation Tests | Mining Pedia [miningpedia.cn]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Application Notes and Protocols for Density Gradient Ultracentrifugation of Proteins Using Lithium Metatungstate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Density gradient ultracentrifugation is a powerful technique for the separation of macromolecules, including proteins and protein complexes, based on their buoyant density. While traditional media such as sucrose and cesium chloride are widely used, lithium metatungstate (LMT) offers a unique alternative, particularly for the separation of proteins from nucleoproteins. The high density achievable with LMT solutions allows for the isopycnic banding of most proteins, providing a basis for their purification and characterization.

One of the key advantages of LMT is the significant difference in the buoyant densities of proteins and nucleic acids in this medium. Proteins have a buoyant density in the range of 2.0-2.3 g/cm³ in LMT solutions, whereas nucleic acids exhibit a much lower buoyant density of approximately 1.1 g/cm³.[1] This substantial difference allows for the effective separation of proteins from RNA and DNA.

Data Presentation

The following table summarizes the known buoyant densities of major biological macromolecules in LMT, highlighting its utility in separating proteins from nucleic acids.

| Macromolecule | Buoyant Density in this compound (g/cm³) |

| Proteins | 2.0 - 2.3[1] |

| DNA | ~1.1[1] |

| RNA | ~1.1[1] |

Experimental Protocols

This section outlines the key steps for performing density gradient ultracentrifugation of proteins using LMT. These protocols are based on general density gradient principles and should be adapted and optimized for the specific protein of interest.

Preparation of this compound Solutions

Materials:

-

This compound (LMT) powder

-

Biologically compatible buffer (e.g., Tris-HCl, HEPES)

-

Deionized water

-

pH meter

-

Refractometer or densitometer

Procedure:

-

Prepare a Saturated LMT Stock Solution: Dissolve LMT powder in deionized water to create a stock solution with a density higher than required for the gradient. LMT solutions can be prepared to a density of up to ~3.0 g/mL at room temperature.

-

Buffer and pH Adjustment: The pH of a pure LMT solution is approximately 4.0, which can denature many proteins. It is crucial to buffer the LMT solutions to a pH that maintains the stability and integrity of the target protein.

-

Add a concentrated buffer stock (e.g., 1 M Tris-HCl or HEPES at the desired pH) to the LMT solution.

-

Carefully adjust the final pH of the LMT solution using dilute acid or base.

-

Note: The addition of buffer salts will slightly alter the density of the solution.

-

-

Prepare High and Low Density Gradient Solutions:

-

High-Density Solution: Dilute the buffered LMT stock solution with the chosen biological buffer to the highest desired density for the gradient.

-

Low-Density Solution: Further dilute the buffered LMT stock solution with the biological buffer to the lowest desired density.

-

-

Density Measurement: Accurately measure the density of both the high and low-density solutions using a refractometer or a densitometer.

-

Sterilization: If required for downstream applications, filter-sterilize the LMT solutions through a 0.22 µm filter.

Formation of the Density Gradient

The gradient can be formed as either a continuous or a step gradient.

a) Continuous Gradient Formation:

-

Use a gradient maker to generate a linear gradient in an ultracentrifuge tube.

-

Place the low-density LMT solution in the mixing chamber and the high-density LMT solution in the reservoir.

-

Slowly pump the solution into the bottom of the ultracentrifuge tube, allowing the gradient to form from the bottom up.

b) Step Gradient Formation:

-

Carefully layer successively less dense LMT solutions on top of each other in the ultracentrifuge tube.

-

Start by pipetting the highest density solution at the bottom of the tube.

-

Gently overlay solutions of decreasing density, taking care not to disturb the interfaces between the layers.

-

For some applications, the step gradient can be allowed to diffuse for a period of time to form a pseudo-continuous gradient.

Sample Loading and Ultracentrifugation

-

Sample Preparation: The protein sample should be in a buffer compatible with the LMT gradient.

-

Sample Loading: Carefully layer the protein sample on top of the prepared LMT gradient. The volume of the sample should be kept small relative to the total gradient volume to ensure optimal separation.

-

Balancing: Precisely balance the ultracentrifuge tubes.

-

Ultracentrifugation:

-

Place the tubes in a swinging-bucket or fixed-angle rotor.